molecular formula C9H15NO4 B8555344 (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate

(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate

Cat. No.: B8555344
M. Wt: 201.22 g/mol
InChI Key: IBSTYRCPQIKIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-propyl-2,3-epoxysuccinamate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes an epoxide ring, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of N-propylamine with ethyl 2,3-epoxysuccinate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-propyl-2,3-epoxysuccinamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The epoxide ring in the compound is susceptible to nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can open the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions but can include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

Ethyl N-propyl-2,3-epoxysuccinamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester reactions.

    Biology: The compound’s interactions with biological molecules are of interest in biochemical research.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its applications in biochemical and medicinal research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester known for its fruity aroma.

    Ethyl propanoate: Similar in structure but lacks the epoxide ring.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate

InChI

InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

IBSTYRCPQIKIOU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, monoethyl potassium epoxysuccinate (1.98 g) was successively treated with oxalyl chloride (1.5 g) and n-propylamine (1.2 g) to give 1.5 g of ethyl N-propyl-2,3-epoxysuccinamate (Compound No. 16) as colorless needles melting at 58° C.
Name
monoethyl potassium epoxysuccinate
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two

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